molecular formula C10H11FN2O B1405986 3-amino-N-cyclopropyl-5-fluorobenzamide CAS No. 1534788-90-3

3-amino-N-cyclopropyl-5-fluorobenzamide

Cat. No. B1405986
M. Wt: 194.21 g/mol
InChI Key: LLDQEIGASXUCFO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

ACFB has the molecular formula C11H12FN2O. This indicates that it contains 11 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 1 oxygen atom.

Scientific Research Applications

Antibacterial Activity

3-amino-N-cyclopropyl-5-fluorobenzamide and related compounds have been explored for their potential in treating bacterial infections. A study by Sánchez et al. (1992) synthesized a series of quinolone prodrugs, including variations of 3-amino-N-cyclopropyl-5-fluorobenzamide, and evaluated their antibacterial activity. These prodrugs were found to be less active in vitro but exhibited equal or increased efficacy in vivo compared to their parent compounds. They demonstrated improved solubility and rapid cleavage in serum to yield active quinolones, suggesting potential as antibacterial agents [Sánchez et al., 1992].

Radiopharmaceutical Potential

Another aspect of research involving derivatives of 3-amino-N-cyclopropyl-5-fluorobenzamide is their potential in radiopharmaceutical applications. Shiue et al. (1997) synthesized fluoro-substituted benzamides, showing their high affinity to σ receptors. One compound, N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, demonstrated promising potential as a radioligand for PET imaging of σ receptors in humans. This highlights the compound's potential utility in medical imaging and diagnostics [Shiue et al., 1997].

Insecticidal Applications

Luo et al. (2020) explored the insecticidal properties of meta-diamide compounds containing the cyclopropyl group, which is a structural feature of 3-amino-N-cyclopropyl-5-fluorobenzamide. Some of these compounds showed promising insecticidal activities against certain pests, suggesting potential applications in agriculture and pest management [Luo et al., 2020].

Fluorescent Properties for Imaging

Research into the fluorescent properties of certain derivatives of 3-amino-N-cyclopropyl-5-fluorobenzamide has also been conducted. Lu et al. (2022) developed a formal [4+2] cycloaddition reaction of N-fluorobenzamides, leading to the formation of fluorescent naphthalic anhydrides. These compounds, including derivatives of 3-amino-N-cyclopropyl-5-fluorobenzamide, could have applications in fluorescent imaging and related fields [Lu et al., 2022].

Safety And Hazards

The safety data sheet for a related compound, 3-Fluorobenzamide, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Similar precautions may be necessary for ACFB, but specific safety data for ACFB is not provided in the search results.

properties

IUPAC Name

3-amino-N-cyclopropyl-5-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-7-3-6(4-8(12)5-7)10(14)13-9-1-2-9/h3-5,9H,1-2,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDQEIGASXUCFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-cyclopropyl-5-fluorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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